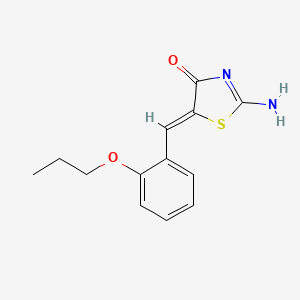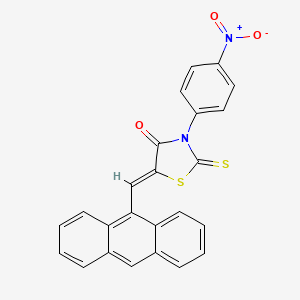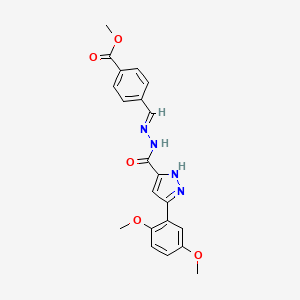![molecular formula C16H15N3 B11695856 N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline](/img/structure/B11695856.png)
N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline typically involves the condensation reaction between 1-ethyl-1H-benzimidazole-2-carbaldehyde and aniline. The reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.
化学反応の分析
Types of Reactions
N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of benzimidazole oxides.
Reduction: Formation of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]aniline.
Substitution: Formation of substituted benzimidazole derivatives.
科学的研究の応用
N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that can interact with enzymes and other proteins. This interaction can inhibit the activity of certain enzymes, leading to antimicrobial effects. The Schiff base structure also allows for the formation of reactive oxygen species, contributing to its antioxidant properties.
類似化合物との比較
Similar Compounds
- N-[(E)-(4-methoxyphenyl)methylidene]aniline
- N-[(E)-(thiophen-2-yl)methylidene]aniline
- N-[(E)-(2-hydroxyphenyl)methylidene]aniline
Uniqueness
N-[(E)-(1-ethyl-1H-benzimidazol-2-yl)methylidene]aniline is unique due to the presence of the benzimidazole moiety, which imparts distinct chemical and biological properties. The ethyl group on the benzimidazole ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H15N3 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
1-(1-ethylbenzimidazol-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C16H15N3/c1-2-19-15-11-7-6-10-14(15)18-16(19)12-17-13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChIキー |
NBGUWHZAIUEEMI-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=CC=CC=C2N=C1C=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B11695781.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11695797.png)


![methyl 4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}benzoate](/img/structure/B11695803.png)
![N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine](/img/structure/B11695809.png)
![Propyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B11695810.png)

![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-(naphthalen-1-YL)acetohydrazide](/img/structure/B11695832.png)



